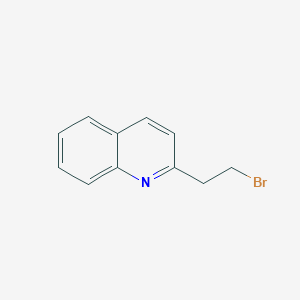
2-(2-Bromoethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)quinoline is an organic compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromoethyl group at the second position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)quinoline typically involves the bromination of 2-ethylquinoline. One common method is the reaction of 2-ethylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(2-Bromethyl)chinolin durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Bromethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Bromethylgruppe in eine Ethylgruppe oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolat oder Natriumalkoxid in polaren aprotischen Lösungsmitteln (z. B. Dimethylsulfoxid) werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Hauptprodukte:
Nucleophile Substitution: Produkte umfassen Azidochinoline, Thiochinoline und Alkoxychinolinderivate.
Oxidation: Produkte umfassen Chinolinsäuren und Chinolinketone.
Reduktion: Produkte umfassen Ethylchinolin und andere reduzierte Chinolinderivate.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromethyl)chinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und anticancerigen Eigenschaften.
Medizin: Erforscht auf sein Potenzial für die Medikamentenentwicklung, insbesondere bei der Synthese von Chinolin-basierten Pharmazeutika.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Bromethyl)chinolin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielen wie Enzymen oder Rezeptoren interagieren. Die Bromethylgruppe kann eine nucleophile Substitution eingehen, was zur Bildung von aktiven Metaboliten führt, die biologische Wirkungen ausüben. Es ist bekannt, dass das Chinolinsystems mit DNA interkaliert, was möglicherweise zelluläre Prozesse stört und zu antimikrobieller oder anticanceriger Aktivität führt .
Ähnliche Verbindungen:
2-Bromchinolin: Fehlt die Ethylgruppe, wodurch es in bestimmten nucleophilen Substitutionsreaktionen weniger reaktiv ist.
2-(2-Chlorethyl)chinolin: Ähnliche Struktur, aber mit einer Chlor- anstelle einer Bromgruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
2-Ethylchinolin: Fehlt die Bromgruppe, wodurch es in chemischen Reaktionen weniger vielseitig ist
Einzigartigkeit: 2-(2-Bromethyl)chinolin ist einzigartig aufgrund des Vorhandenseins sowohl der Brom- als auch der Ethylgruppe, die ein Gleichgewicht von Reaktivität und Stabilität bieten. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Chinolinderivate und erhöht sein Potenzial für biologische Aktivität .
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromoquinoline: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-(2-Chloroethyl)quinoline: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
2-Ethylquinoline: Lacks the bromo group, making it less versatile in chemical reactions
Uniqueness: 2-(2-Bromoethyl)quinoline is unique due to the presence of both the bromo and ethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various quinoline derivatives and enhances its potential for biological activity .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIXGWEPBUFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
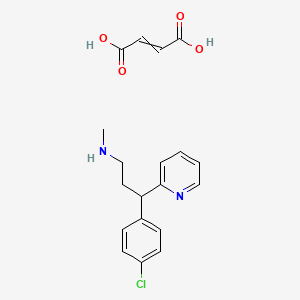

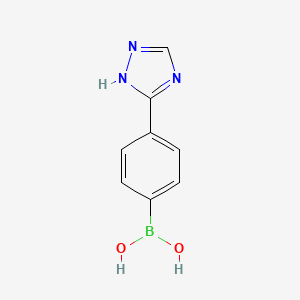

![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)

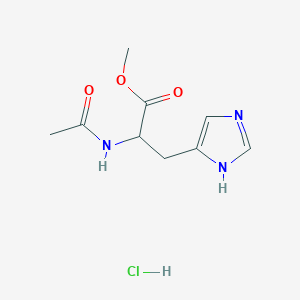
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)

![1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol](/img/structure/B12438695.png)
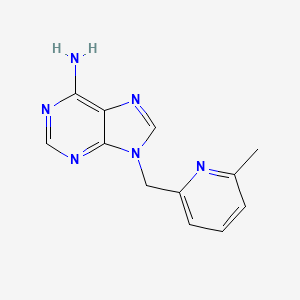


![methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12438738.png)
